Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate
Description
Properties
IUPAC Name |
methyl N-(4-amino-1,2,5-oxadiazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c1-10-4(9)6-3-2(5)7-11-8-3/h1H3,(H2,5,7)(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVVCTSQMFSUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178134 | |
| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256628-07-5 | |
| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with c-myc, a protein involved in cell cycle regulation .
Mode of Action
Similar compounds have been found to inhibit c-myc-max dimerization, suggesting that they may bind to c-myc .
Biochemical Pathways
The inhibition of c-myc-max dimerization by similar compounds suggests that it may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been found to cause growth arrest at the g0/g1 phase in c-myc-over-expressing hl60 and daudi cells .
Action Environment
Similar compounds have been found to have moderate thermal stabilities .
Biological Activity
Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biological targets. The oxadiazole moiety is known for its ability to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can modulate the activity of these biomolecules, influencing several biochemical pathways.
Research indicates that the compound may act as an inhibitor for specific enzymes, such as carbonic anhydrase (CA-II), which plays a crucial role in physiological processes including respiration and acid-base balance. The binding mechanism involves multiple hydrogen bonds with active site residues, effectively blocking substrate access to the enzyme's active site .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structural characteristics allow it to interfere with bacterial metabolic processes.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, it has been tested against prostate cancer cell lines (PC3) and exhibited significant cytotoxic effects .
Research Findings and Case Studies
Case Study: Anticancer Activity
In a notable study published in 2022, this compound was tested on MDA-MB-468 breast cancer cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspases involved in apoptosis pathways .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives, including methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, as anticancer agents. A study demonstrated that a series of oxadiazole-containing compounds exhibited potent cytotoxicity against various tumor cell lines while showing selectivity towards cancer cells over normal cells. The 1,2,4-oxadiazole moiety has been particularly noted for its ability to enhance the bioactivity of compounds through favorable interactions with biological receptors .
Antimicrobial Activity
Oxadiazole derivatives have shown promising antibacterial and antifungal properties. The incorporation of the 4-amino group in the oxadiazole structure has been linked to enhanced activity against pathogenic microorganisms. Research indicates that these compounds can disrupt microbial cell membranes and inhibit essential enzymes, making them valuable candidates for developing new antibiotics .
Explosives and Energetic Materials
The compound has also been explored for its potential use in explosives. Its relatively high density and low melting point make it suitable for applications as a secondary explosive or oxidizer. Research has focused on modifying oxadiazole structures to improve their performance in energetic applications while maintaining safety and stability .
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions that can lead to the formation of multiple derivatives with enhanced or novel properties. For instance, the combination of this compound with other pharmacophores has been investigated to create hybrid molecules that exhibit improved biological activity .
Case Study 1: Anticancer Activity
A specific study evaluated the antiproliferative effects of synthesized oxadiazole hybrids at a concentration of 20 μM against murine tumor lines (B16-F0 melanoma and LM3 mammary adenocarcinoma). The results indicated that certain derivatives were three to four times more effective against tumor cells than non-tumor cells, suggesting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of oxadiazole derivatives, including this compound. In vitro tests demonstrated significant inhibition of bacterial growth, with specific derivatives outperforming conventional antibiotics in efficacy against resistant strains .
Comparison with Similar Compounds
Structural Differences and Functional Groups
- Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate: Features an amino-substituted oxadiazole core. The amino group may act as a hydrogen bond donor/acceptor, influencing interactions with biological targets.
- Benomyl: A benzimidazole carbamate with a butylamino carbonyl group, enabling broad-spectrum antifungal activity by disrupting microtubule assembly .
Physicochemical Properties
Lipophilicity (log k) is a critical determinant of bioavailability. Data from chlorophenyl carbamates (log k = 2.1–3.8) suggests that chloro substituents increase hydrophobicity. In contrast, the amino group in this compound is expected to reduce log k values, improving aqueous solubility. Benomyl (log P ~3.5) and azoxystrobin (log P ~2.5) highlight how substituents modulate partitioning behavior.
Table 1: Comparative Properties of Selected Carbamates
Preparation Methods
Synthesis of the 1,2,5-Oxadiazole Core
The 1,2,5-oxadiazole ring is less common than the 1,3,4-oxadiazole isomer and requires specific synthetic strategies. One reported approach involves the oxidation of precursors containing amidoxime or related functionalities to form the 1,2,5-oxadiazole ring.
- For example, 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole was prepared by stirring the starting material in concentrated sulfuric acid followed by controlled oxidation with hydrogen peroxide at temperatures below 10 °C to avoid decomposition and side reactions. This method highlights the importance of careful temperature control and the use of strong oxidants to form the 1,2,5-oxadiazole ring system.
Introduction of the Amino Group at the 4-Position
The amino substitution at the 4-position of the oxadiazole ring can be introduced either by direct amination of the oxadiazole ring or by using amino-substituted precursors.
Carbamate Formation (Methyl Carbamate Group)
The methyl carbamate moiety is typically introduced via carbamoylation reactions, where the amino group on the oxadiazole ring reacts with methyl chloroformate or other methyl carbamoyl donors.
Although direct references to methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate synthesis are scarce, analogous carbamate syntheses involve reacting amines with methyl chloroformate or methyl isocyanate under mild conditions, often in the presence of a base such as triethylamine to scavenge HCl.
For example, acylation reactions of 1,3,4-oxadiazole-2-amines with acid chlorides including methyl chloroformate analogs have been reported, producing carbamate derivatives in good yields at room temperature with triethylamine as base.
General Synthetic Route Proposal
Based on the above, a plausible preparation method for this compound may proceed as follows:
Experimental Data and Yields
While direct experimental data for this compound is limited, analogous oxadiazole carbamate derivatives show:
Notes on Reaction Conditions and Optimization
The use of strong acids (e.g., concentrated sulfuric acid) and oxidants (e.g., hydrogen peroxide) is essential for ring formation but requires careful temperature control (<10 °C) to prevent decomposition.
Carbamoylation reactions benefit from mild conditions and the presence of a base to neutralize by-products, improving yields and purity.
Purification by recrystallization from ethanol is effective for isolating pure carbamate derivatives.
Q & A
Q. What are the established synthetic routes for Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via hydrazinolysis of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. A method involves suspending the precursor in anhydrous methanol and adding hydrazine hydrate dropwise under reflux, followed by purification via recrystallization . Optimization includes controlling reaction temperature (60–70°C), solvent ratios (e.g., methanol:water 3:1), and stoichiometric excess of hydrazine (1.2–1.5 eq) to improve yield (>85%). Alternative routes may involve coupling reactions with carbamate-protected intermediates, as seen in tert-butyl carbamate syntheses .
Q. How should researchers characterize the structural and purity profile of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm functional groups (e.g., carbamate C=O at ~155 ppm, oxadiazole ring protons at 6.5–7.0 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., Bruker SMART APEX diffractometer, Mo Kα radiation) resolves bond lengths (C–N: 1.32–1.35 Å) and confirms planar oxadiazole geometry .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 297.0872) with <2 ppm error .
Q. What safety protocols are critical for handling this compound in the lab?
Refer to occupational exposure limits (e.g., GBZ 2.1-2007) and safety data sheets. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. Monitor for decomposition products (e.g., hydrazine derivatives) via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the thermal stability and decomposition pathways of this compound?
Density functional theory (DFT) with functionals like B3LYP/6-311++G(d,p) calculates activation barriers and Arrhenius parameters for decomposition. For example, ANFF-1 (a related oxadiazole) shows a primary decomposition pathway via N–O bond cleavage with an activation energy of ~150 kJ/mol. Variational transition state theory (VTST) further refines kinetic predictions .
Q. What strategies resolve contradictions in spectral data or reactivity observations?
Cross-validate conflicting data (e.g., unexpected shifts) using complementary methods:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations.
- Isotopic Labeling : Trace reaction intermediates (e.g., -labeled amino groups).
- In Situ IR : Monitor real-time reaction kinetics to identify side products .
Q. How can molecular docking elucidate its pharmacological potential?
Dock the compound into target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Parameters:
- Grid Box : Center on catalytic residues (e.g., His41/Cys145 for COVID-19 targets).
- Scoring Function : Analyze binding affinities (ΔG < −7 kcal/mol indicates strong interaction). Validate with in vitro assays (e.g., IC measurements) .
Q. What synthetic modifications enhance its energetic or biological performance?
- Energetic Materials : Introduce nitro groups (e.g., BNFF-1 analogs) to improve detonation velocity (>9000 m/s) while maintaining low sensitivity (IS > 20 J) .
- Biological Activity : Functionalize the carbamate group with hydrophobic moieties (e.g., aryl rings) to enhance blood-brain barrier penetration for CNS targets .
Q. How do solvent and temperature affect crystallization for structural studies?
Slow evaporation in DMSO:MeOH (1:4) at 25°C yields high-quality crystals. For temperature-sensitive variants, use cryocrystallography (100 K) with a nitrogen stream to prevent lattice disorder .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray Crystallography | Confirm planar oxadiazole geometry | Space group P2/c, Z = 4 | |
| DFT Calculations | Predict decomposition activation energy | B3LYP/6-311++G(d,p), VTST | |
| HRMS | Validate molecular weight | ESI+, resolution 30,000 (FWHM) | |
| Molecular Docking | Assess binding to viral proteases | AutoDock Vina, grid size 25 × 25 × 25 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
